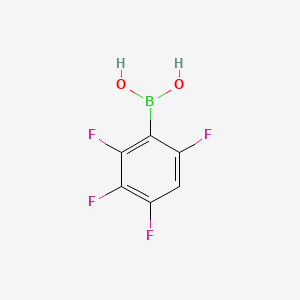

2,3,4,6-Tetrafluorophenylboronic acid

Vue d'ensemble

Description

2,3,4,6-Tetrafluorophenylboronic acid is a boronic acid derivative characterized by the presence of four fluorine atoms on the phenyl ring. While the provided papers do not directly discuss 2,3,4,6-tetrafluorophenylboronic acid, they offer insights into the properties and reactivity of closely related compounds. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to play a crucial role in catalytic activity, suggesting that the position and nature of substituents on the phenyl ring can significantly influence the chemical behavior of these compounds .

Synthesis Analysis

The synthesis of related fluorinated boronic acids typically involves the use of organolithium reagents and subsequent reactions with appropriate boron sources. For example, tetrafluoroterephthalic acid is synthesized by reacting tetrafluorobenzene with n-butyllithium followed by carbonation with CO2 . This method could potentially be adapted for the synthesis of 2,3,4,6-tetrafluorophenylboronic acid by using a suitable boron reagent in place of CO2.

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by their substituents. For instance, tetraphenylboroles with heteroaromatic substituents exhibit a coplanar arrangement due to π-conjugation . This suggests that the molecular structure of 2,3,4,6-tetrafluorophenylboronic acid would likely be affected by the electron-withdrawing fluorine atoms, potentially altering its reactivity and interaction with other molecules.

Chemical Reactions Analysis

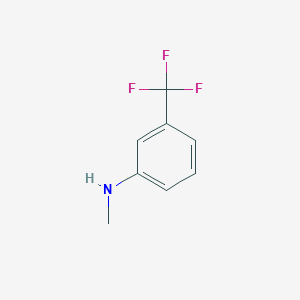

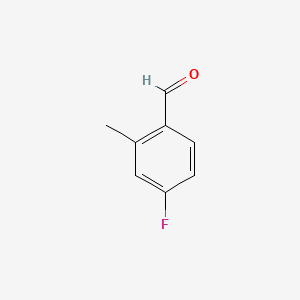

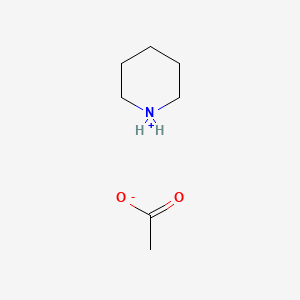

Fluorinated phenylboronic acids participate in various chemical reactions, including catalytic processes. The dehydrative condensation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid demonstrates the potential of fluorinated boronic acids to act as catalysts in organic synthesis . This implies that 2,3,4,6-tetrafluorophenylboronic acid could also be explored for its catalytic properties in similar or other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated boronic acids are often studied using spectroscopic techniques and quantum chemical calculations. For example, 2,3-difluorophenylboronic acid and 3,5-difluorophenylboronic acid have been characterized by FT-IR, FT-Raman, UV-Vis, NMR, and theoretical calculations, revealing details about their conformations, vibrational modes, and electronic properties . These studies provide a foundation for understanding the properties of 2,3,4,6-tetrafluorophenylboronic acid, which would likely exhibit unique spectroscopic features due to its tetrafluorinated nature.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis 2,3,4,5-Tetrafluorophenylboronic acid has demonstrated significant potential as a robust, air- and moisture-tolerant metal-free catalyst. It substantially enhances the scope of direct Friedel-Crafts alkylations across a wide range of slightly activated and neutral arenes. This includes polyarenes, enabling the efficient installation of prenyl units found in naturally occurring arenes. Notably, the alkylations with benzylic alcohols occur under remarkably mild conditions, highlighting the catalyst's versatility and mild reaction requirements (Ricardo et al., 2015).

Electrolyte Additive in Lithium-Ion Batteries 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a derivative of tetrafluorophenylboronic acid, has been identified as a promising bifunctional electrolyte additive for lithium-ion batteries. It showcases a reversible redox potential, making it a suitable redox shuttle for overcharge protection. Additionally, its boron center, a strong Lewis acid, can act as an anion receptor, potentially dissolving LiF generated during battery operation, thereby enhancing battery safety and performance (Chen & Amine, 2007), (Weng et al., 2011).

Organometallic Chemistry and Lewis Acidity Tetrafluorophenylboronic acid derivatives have been explored for their interesting properties in organometallic chemistry, particularly regarding Lewis acidity. Studies reveal unique behaviors such as restricted rotation around the B−O bond and strong Lewis acid interactions with various bases. This insight is valuable for applications involving complex molecular interactions and could potentially guide the development of new materials or catalysts (Britovsek et al., 2005).

Supramolecular Chemistry The unique structural properties of tetrafluorophenylboronic acid and its derivatives facilitate intriguing applications in supramolecular chemistry. For instance, tetraboronic acids have been utilized to construct isostructural diamondoid networks through hydrogen bonding. These structures exhibit significant porosity and potential for guest inclusion, making them interesting for materials science applications, particularly in areas like gas storage or separation (Fournier et al., 2003).

Safety and Hazards

TFPBA should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . It is not classified as a hazardous substance or mixture .

Propriétés

IUPAC Name |

(2,3,4,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJHKJSCYHAWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382551 | |

| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetrafluorophenylboronic acid | |

CAS RN |

511295-00-4 | |

| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

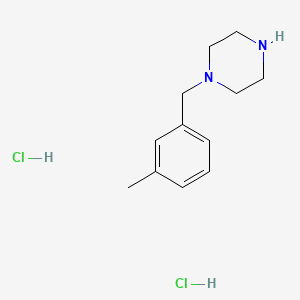

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

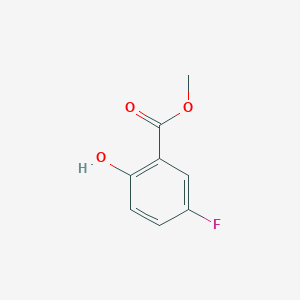

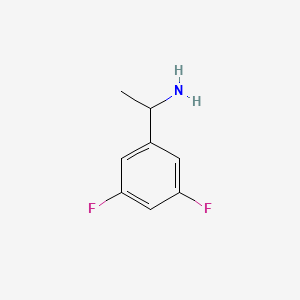

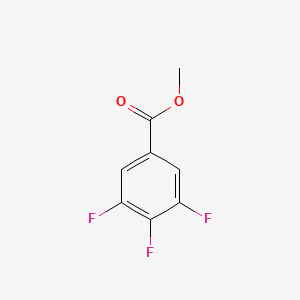

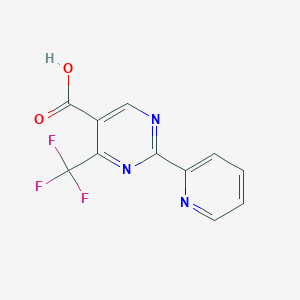

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.